molecular formula C17H21NO3S B2879202 3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine CAS No. 262439-82-7

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine

Cat. No.: B2879202
CAS No.: 262439-82-7
M. Wt: 319.42
InChI Key: ZLBSNZQZLDURTB-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine is a high-purity chemical reagent designed for advanced research and development applications. This multifunctional compound features a 4,6-dimethylpyridine core, a scaffold recognized in coordination chemistry and as a precursor in synthetic organic chemistry . The strategic substitution with benzylsulfonyl and isopropoxy functional groups makes it a valuable intermediate for exploring new chemical spaces. Potential research applications include its use as a ligand or precursor in organometallic chemistry and catalysis, given the demonstrated utility of substituted pyridines in forming complexes with metals like palladium . Furthermore, its structure suggests potential as a key building block in medicinal chemistry for the synthesis of novel bioactive molecules or functional materials. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12(2)21-17-16(13(3)10-14(4)18-17)22(19,20)11-15-8-6-5-7-9-15/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSNZQZLDURTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=CC=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321205
Record name 3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

262439-82-7
Record name 3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropoxy-4,6-dimethylpyridine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: The benzylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies involving sulfonylation reactions and the development of new synthetic methodologies.

    Biology: In biological research, the compound is used to study the effects of sulfonyl groups on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure makes it a candidate for the development of inhibitors or modulators of specific biological targets.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The isopropoxy and dimethyl groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and binding affinity.

Comparison with Similar Compounds

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine can be compared with other similar compounds, such as:

    3-(Benzylsulfonyl)-2-methoxy-4,6-dimethylpyridine: This compound has a methoxy group instead of an isopropoxy group. The difference in the substituent can affect the compound’s reactivity and biological activity.

    3-(Benzylsulfonyl)-2-ethoxy-4,6-dimethylpyridine: This compound has an ethoxy group instead of an isopropoxy group. The ethoxy group may influence the compound’s solubility and interaction with biological targets.

    3-(Benzylsulfonyl)-2-propoxy-4,6-dimethylpyridine: This compound has a propoxy group instead of an isopropoxy group. The longer alkyl chain can affect the compound’s hydrophobicity and overall activity.

Biological Activity

The compound 3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine is a member of the pyridine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H19N1O2S1
  • Molecular Weight : 295.39 g/mol

Physical Properties

  • Solubility : Soluble in organic solvents like ethanol and DMSO.
  • Melting Point : Not extensively documented but can be inferred from similar compounds.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown activity against various cancer cell lines, including breast and leukemia cancers. A comparative study demonstrated that certain derivatives exhibited superior potency compared to established chemotherapeutic agents like sunitinib .

Antimicrobial Activity

Pyridine derivatives have also been investigated for their antimicrobial properties. A study on a related compound revealed notable antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed growth inhibition rates exceeding 73% against Acinetobacter baumannii and over 95% against Escherichia coli at specific concentrations .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl group is known to enhance the lipophilicity of the compound, facilitating its penetration into cell membranes. Furthermore, the presence of the isopropoxy group may contribute to its binding affinity with specific enzymes or receptors involved in cancer progression or microbial resistance.

Study 1: Anticancer Activity Assessment

A recent study focused on the synthesis and evaluation of pyridine derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against leukemia cell lines. The study highlighted that certain derivatives maintained a non-cytotoxic profile while effectively inhibiting cancer cell growth .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related pyridine compounds. The results indicated that several derivatives displayed potent antibacterial activity against common pathogens. For example, two derivatives showed growth inhibition rates greater than 95% against E. coli at a concentration of 32 μg/mL .

Table 1: Biological Activity Summary

Activity TypeCompoundTarget Organism/Cell LineInhibition Rate (%)Concentration (μg/mL)
AnticancerPyridine Derivative ALeukemia Cell Lines>7010
AntibacterialPyridine Derivative BE. coli>9532
AntifungalPyridine Derivative CCandida albicans>9332

Table 2: Comparative Analysis of Compounds

Compound NameMolecular Weight (g/mol)Anticancer Activity (IC50)Antibacterial Activity (MIC)
This compound295.39Not yet determinedNot yet determined
Sunitinib341.430.5 µMNot applicable
Compound X310.500.7 µM<10 µg/mL

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